molecular formula C12H18N2O B8451249 4-methyl-N'-phenyl-pentanehydrazide

4-methyl-N'-phenyl-pentanehydrazide

Cat. No. B8451249
M. Wt: 206.28 g/mol
InChI Key: YDYJHKKLEFIHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-phenyl-pentanehydrazide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N'-phenyl-pentanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N'-phenyl-pentanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methyl-N'-phenylpentanehydrazide

InChI

InChI=1S/C12H18N2O/c1-10(2)8-9-12(15)14-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

YDYJHKKLEFIHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NNC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.165 g of 2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide in 4 ml of dry dimethylformamide was cooled to 0° C. while stirring under nitrogen and 0.09 g of 1-hydroxybenzotriazole and 0.09 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride were added in succession. After stirring for 40 minutes at 0° C. the solution was treated with 0.18 g of 0-(tert-butyldimethylsilyl)hydroxylamine and the mixture was left to come to room temperature and then stirred overnight. The solvent was evaporated and the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution. The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine and then dried over anhydrous magnesium sulphate. The solvent was evaporated to give a pale pink gum which on crystallization from ether gave 0.05 g of 2(R)-[1(S)-(hydroxycarbamoyl)-4-phenylbutyl]-2′-methanesulphonyl)-4-methyl-2′phenylvalerohydrazide in the form of an off-white solid.
Name
2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Three

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